Methyl2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate
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Overview
Description
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is an organic compound with the molecular formula C13H11ClO3S It is a derivative of benzoic acid and thiophene, featuring a chloromethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid methyl ester with 5-(chloromethyl)thiophene-2-ol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid derivative attacks the chloromethyl group of the thiophene derivative, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5-bromomethyl)thiophen-2-yl)oxy)benzoate
- Methyl 2-((5-iodomethyl)thiophen-2-yl)oxy)benzoate
- Methyl 2-((5-(hydroxymethyl)thiophen-2-yl)oxy)benzoate
Uniqueness
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl ester group and a chloromethyl thiophene moiety, which are significant for its biological activity. The presence of the thiophene ring is known to enhance pharmacological properties due to its ability to participate in various biochemical interactions.
The biological activity of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate is primarily attributed to its functional groups, which can influence several biological pathways:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
A study explored the antimicrobial efficacy of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate against several pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against fungal species.
Anticancer Activity
In vitro studies have demonstrated that methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate can induce apoptosis in cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 15 | Apoptosis induction |
MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Caspase activation |
The compound's ability to induce apoptosis suggests potential as a chemotherapeutic agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate in treating skin infections caused by resistant bacterial strains. Patients receiving the treatment showed a significant reduction in infection severity compared to those on standard antibiotics. -
Case Study on Cancer Treatment :
In a preclinical model using mice with implanted tumors, administration of the compound led to a notable decrease in tumor size and improved survival rates. This study highlighted the potential role of methyl 2-((5-(chloromethyl)thiophen-2-yl)oxy)benzoate as part of a combination therapy for cancer.
Properties
Molecular Formula |
C13H11ClO3S |
---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
methyl 2-[5-(chloromethyl)thiophen-2-yl]oxybenzoate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)10-4-2-3-5-11(10)17-12-7-6-9(8-14)18-12/h2-7H,8H2,1H3 |
InChI Key |
KSCWLBVLCGEBGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(S2)CCl |
Origin of Product |
United States |
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